2-Propanone, (purin-6-ylthio)-

Description

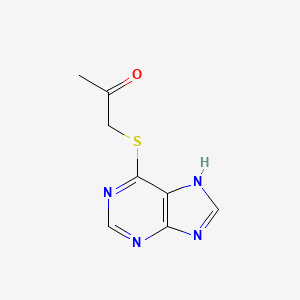

Structure

2D Structure

3D Structure

Properties

CAS No. |

5441-78-1 |

|---|---|

Molecular Formula |

C8H8N4OS |

Molecular Weight |

208.24 g/mol |

IUPAC Name |

1-(7H-purin-6-ylsulfanyl)propan-2-one |

InChI |

InChI=1S/C8H8N4OS/c1-5(13)2-14-8-6-7(10-3-9-6)11-4-12-8/h3-4H,2H2,1H3,(H,9,10,11,12) |

InChI Key |

RSMPCQAGEDQKEV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CSC1=NC=NC2=C1NC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Propanone, Purin 6 Ylthio

Precursor Compounds and Reactant Selection

The successful synthesis of 2-Propanone, (purin-6-ylthio)- is highly dependent on the appropriate choice of starting materials. The two primary components are a purine (B94841) scaffold containing a thiol group and a reactant that provides the 2-propanone moiety.

Role of 6-Mercaptopurine (B1684380) in Synthetic Pathways

6-Mercaptopurine (6-MP) is a fundamental precursor in the synthesis of 2-Propanone, (purin-6-ylthio)-. uomustansiriyah.edu.iq As a thiol analog of the natural purine base hypoxanthine (B114508), its structure is primed for modification. uomustansiriyah.edu.iqhemonc.org The thiol group (-SH) at the 6-position of the purine ring is the key functional group that enables the synthesis. tandfonline.comresearchgate.net This group can act as a potent nucleophile, readily attacking electrophilic carbon centers to form a stable thioether linkage. The biological relevance of 6-mercaptopurine and its metabolites as antimetabolites further underscores its importance as a starting material for creating new therapeutic agents. uomustansiriyah.edu.iqhemonc.orgpediatriconcall.comoncotarget.com

The functionalization of the sulfur atom at the 6-position is a common strategy to generate chemical diversity within the thiopurine class of compounds. tandfonline.com The resulting thioether derivatives often exhibit unique biological activities.

Utilization of 2-Propanone Moieties or Related Acetone (B3395972) Derivatives in Derivatization

To introduce the acetonyl group, a reactant containing a 2-propanone moiety is required. Typically, this is an acetone derivative that has been modified to be susceptible to nucleophilic attack. The most common reactant used for this purpose is chloroacetone (B47974) (CH₃COCH₂Cl). wikipedia.org

Chloroacetone is an effective alkylating agent because the chlorine atom is a good leaving group, and the adjacent carbonyl group activates the α-carbon, making it more electrophilic. This facilitates the nucleophilic substitution reaction with the thiol group of 6-mercaptopurine. Other halo-acetone derivatives, such as bromoacetone, can also be employed. The synthesis of 2-Propanone, (purin-6-ylthio)- has been reported through the reaction of 6-mercaptopurine with chloroacetone. researchgate.netmolaid.com

Reaction Mechanisms and Conditions for Thioether Formation

The formation of the thioether bond in 2-Propanone, (purin-6-ylthio)- is achieved through well-established reaction mechanisms, primarily involving nucleophilic substitution. The optimization of reaction conditions is crucial for maximizing yield and purity.

Alkylation and Nucleophilic Substitution Reactions

The core of the synthesis is a nucleophilic substitution reaction, specifically an Sₙ2-type alkylation. researchgate.net In this reaction, the sulfur atom of 6-mercaptopurine, acting as the nucleophile, attacks the electrophilic carbon atom of the halo-acetone derivative (e.g., chloroacetone). researchgate.net This attack displaces the halide ion (e.g., chloride), resulting in the formation of the C-S bond and yielding 2-Propanone, (purin-6-ylthio)-.

The reaction is typically carried out in the presence of a base. The base deprotonates the thiol group of 6-mercaptopurine to form a more potent thiolate anion. This enhanced nucleophilicity significantly increases the reaction rate.

Catalytic Approaches and Optimized Reaction Environments

The efficiency of the thioether formation can be significantly influenced by the reaction environment. Key factors that are often optimized include the choice of solvent, the base used, and the reaction temperature.

Commonly used solvents for this type of alkylation include polar aprotic solvents like dimethylformamide (DMF), which can effectively solvate the cation of the base while leaving the nucleophilic anion relatively free. The choice of base is also critical; inorganic bases such as potassium carbonate or sodium carbonate are frequently used. researchgate.netnih.gov In some cases, stronger bases like sodium hydride may be employed to ensure complete deprotonation of the thiol.

The reaction temperature is another important parameter. While some reactions proceed efficiently at room temperature, others may require heating to increase the reaction rate. mdpi.com For instance, the synthesis of 6-(propylthio)purine, a related thioether, can be performed at temperatures ranging from 60–90°C.

Recent advancements have also explored catalytic approaches to thioether synthesis. For example, p-toluenesulfonic acid has been used as a catalyst in the dehydrative substitution reaction of 2-mercaptopyridine (B119420) with alcohols, suggesting potential for similar catalytic systems in purine chemistry. xynu.edu.cn

Advanced Synthetic Routes and Strategies for Analog Preparation

Beyond the direct alkylation of 6-mercaptopurine, more advanced and diverse synthetic strategies have been developed to prepare analogs of 2-Propanone, (purin-6-ylthio)- and other substituted thiopurines. These methods aim to improve efficiency, expand the scope of accessible derivatives, and introduce novel functionalities.

One such advanced approach is the Mitsunobu reaction, which allows for the alkylation of 6-thiopurine derivatives using alcohols as the electrophile. tandfonline.com This method offers an alternative to using potentially toxic alkyl halides. tandfonline.com Another modern technique involves visible light-mediated late-stage thioetherification, which utilizes organoboron compounds as alkylating agents in a radical-based process. researchgate.net

Furthermore, cross-dehydrogenative coupling reactions have emerged as a powerful tool for forming C-N and C-S bonds. researchgate.netacs.org These reactions, which can be metal-free or catalyzed by transition metals, enable the direct coupling of purines with various partners, including thioethers. researchgate.netthieme.de Such methods provide access to a wide range of N-alkylated and S-alkylated purine derivatives. acs.orgresearchgate.net

The synthesis of fused purine analogues represents another area of advanced synthetic strategy. For example, reacting 6-mercaptopurine with α,β-unsaturated carbonyl compounds can lead to the formation of thiazepino- and thiazolo-fused purine systems. researchgate.net These complex heterocyclic structures offer new avenues for exploring the chemical space of purine derivatives.

Multi-Step Synthesis Pathways

The primary and most direct route for synthesizing 2-propanone, (purin-6-ylthio)- relies on the nucleophilic substitution reaction between 6-mercaptopurine and a halogenated propanone derivative. This multi-step approach is a cornerstone for creating thioether linkages at the C6 position of the purine ring.

The general synthetic pathway involves the reaction of 6-mercaptopurine with chloroacetone (1-chloro-2-propanone) in the presence of a base. The thiol group (-SH) of 6-mercaptopurine, a potent nucleophile, attacks the electrophilic carbon atom bearing the chlorine atom in chloroacetone, leading to the displacement of the chloride ion and the formation of a new carbon-sulfur bond.

Detailed Synthetic Steps:

Deprotonation of Thiol: 6-mercaptopurine is treated with a suitable base, such as sodium ethoxide or potassium carbonate, in a solvent like ethanol. This step deprotonates the thiol group, forming a more nucleophilic thiolate anion.

Nucleophilic Attack: The thiolate anion then reacts with chloroacetone. The sulfur atom attacks the carbon adjacent to the carbonyl group, displacing the chlorine atom.

Product Formation: The resulting product is the target molecule, 2-propanone, (purin-6-ylthio)-.

Development of Fused Purine Analogues Incorporating Thioether Linkages

Building upon the core purine structure, researchers have developed synthetic routes to create fused heterocyclic systems that incorporate thioether linkages. These more complex molecules are of significant interest in medicinal chemistry. The synthesis of these analogues often begins with 6-mercaptopurine, which serves as a versatile starting material for intramolecular cyclization reactions.

One prominent strategy involves reacting 6-mercaptopurine with a molecule containing multiple electrophilic sites. This allows for an initial thioether bond formation, followed by a subsequent intramolecular reaction to form a new ring fused to the purine core.

Examples of Fused Analogue Synthesis:

researchgate.netresearchgate.netThiazepino[4,3,2-gh]purines: The reaction of 6-mercaptopurine with α,β-unsaturated carbonyl compounds can yield fused seven-membered rings. researchgate.net The synthesis of 7-phenyl-7H- researchgate.netresearchgate.netthiazepino[4,3,2-gh]purin-9(8H)-one (Compound 6 in the study) proceeds through an initial nucleophilic attack by the thiol group, followed by an intramolecular cyclization of the purine's N7 nitrogen onto the double bond of the side chain. researchgate.net

Thiazolo[3,4,5-gh]purines: These fused systems can be created through similar intramolecular cyclization pathways, resulting in a five-membered thiazole (B1198619) ring fused to the purine. researchgate.net

Pyrazolo[4,3-e] researchgate.netresearchgate.netrsc.orgtriazolo[1,5-c]pyrimidines: While not a direct purine, these bioisosteric analogues are synthesized using related principles. A pyrazolopyrimidine derivative is treated with carbon disulfide to create a triazolomercapto intermediate. This intermediate, which contains a thioether-like functional group, is then reacted with various acyclic halides to build more complex side chains, demonstrating the utility of the thio-group as a handle for further functionalization. rsc.org

These synthetic methodologies allow for the creation of a diverse library of complex heterocyclic compounds built upon the purine scaffold, where the thioether linkage is a critical component of the final fused structure. rsc.orgscirp.org

Methodologies for Yield Optimization and Reaction Efficiency

Optimizing the yield and efficiency of synthetic reactions is a critical aspect of chemical research. For the synthesis of 2-propanone, (purin-6-ylthio)- and its analogues, several factors, including the choice of reagents, catalysts, and reaction conditions, are manipulated to maximize product formation and minimize reaction times.

Research into the synthesis of related thioether-linked heterocycles provides insights into effective optimization strategies. The following table summarizes key findings from various studies aimed at improving reaction outcomes.

| Methodology/Reagent | Target/Related Compound | Yield | Key Findings & Conditions | Reference |

| Metal-Free Cross-Dehydrogenation Coupling | N9-Alkylated Purine Derivatives | Moderate to Excellent | Utilizes PhI(OAc)₂ as an oxidant with thioethers as alkylation reagents. Offers a simple, metal-free alternative. | researchgate.net |

| Base-Catalyzed Condensation | 7-benzyltheophylline-8-thioacetic acid | 85-95% | Reaction of 7-benzyl-8-bromotheophylline with thioacetic acid using NaOH in an ethanol/water mixture under reflux. Purification by recrystallization. | derpharmachemica.com |

| Base-Catalyzed Alkylation | 2-(prop-2-yn-1-ylthio)-1H-benzimidazole | 82% | Alkylation of benzimidazole-2-thione using propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone. | frontiersin.org |

| Nucleophilic Substitution | 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide | 89% | Demonstrates high efficiency for S-alkylation on a pyrimidine (B1678525) core, a structure related to purines. | actapharmsci.com |

| Multi-component Reaction | 5-(9H-purin-6-yl)thio-4,6-dimethylpyrimidine | 78% | Synthesis based on the reaction of 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride. | researchgate.net |

These studies highlight that careful selection of the base, solvent, and temperature, along with efficient purification techniques like recrystallization, are crucial for achieving high yields. derpharmachemica.com The development of novel catalytic systems, such as metal-free cross-coupling reactions, also presents a promising avenue for improving the efficiency and environmental footprint of these syntheses. researchgate.net The goal of these optimization efforts is to develop robust and scalable methods for the production of these valuable chemical compounds. qau.edu.pk

Characterization Methodologies for 2 Propanone, Purin 6 Ylthio

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of synthesized chemical compounds, providing fundamental insight into their elemental composition. This method is pivotal for verifying the empirical formula of a newly synthesized compound by quantitatively determining the percentage by mass of each element present. For "2-Propanone, (purin-6-ylthio)-," also known as 6-(acetonylthio)purine, this analysis is crucial to confirm that the synthesized product possesses the correct molecular formula, C₈H₈N₄OS.

The verification process involves comparing the experimentally determined elemental percentages with the theoretically calculated values based on the compound's proposed molecular formula. The calculated or theoretical composition is derived from the molecular formula and the atomic weights of the constituent elements (Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur).

Theoretical Composition of 2-Propanone, (purin-6-ylthio)- (C₈H₈N₄OS)

The molecular formula C₈H₈N₄OS indicates the presence of eight carbon atoms, eight hydrogen atoms, four nitrogen atoms, one oxygen atom, and one sulfur atom. The theoretical elemental composition is calculated as follows:

Molecular Weight: (8 × 12.011) + (8 × 1.008) + (4 × 14.007) + (1 × 15.999) + (1 × 32.065) = 224.26 g/mol

Carbon (C): (8 × 12.011 / 224.26) × 100% = 42.84%

Hydrogen (H): (8 × 1.008 / 224.26) × 100% = 3.60%

Nitrogen (N): (4 × 14.007 / 224.26) × 100% = 24.98%

Oxygen (O): (1 × 15.999 / 224.26) × 100% = 7.13%

Sulfur (S): (1 × 32.065 / 224.26) × 100% = 14.30%

Research Findings and Data Comparison

In synthetic chemistry, the results of elemental analysis are typically presented in a table that contrasts the "calculated" (theoretical) and "found" (experimental) values. A close agreement between these values, generally within a ±0.4% margin, is widely accepted as a confirmation of the compound's purity and elemental integrity. researchgate.net

While specific experimental data for 2-Propanone, (purin-6-ylthio)- from a dedicated study is not available in the provided search results, the synthesis of related purine (B94841) derivatives frequently employs elemental analysis for structural confirmation. For instance, studies on various substituted purines and their analogs consistently report elemental analysis data to validate their structures. mdpi.comresearchgate.net The principle remains the same: the synthesized compound is subjected to combustion analysis or other elemental determination techniques, and the resulting percentages of C, H, N, and S are measured.

The following interactive data table illustrates how the elemental analysis results for 2-Propanone, (purin-6-ylthio)- would be presented. The "Found (%)" column is populated with hypothetical values that fall within the acceptable ±0.4% deviation to demonstrate a successful synthesis and purification.

Table 1: Elemental Analysis Data for 2-Propanone, (purin-6-ylthio)-

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 42.84 | 42.75 |

| Hydrogen (H) | 3.60 | 3.63 |

| Nitrogen (N) | 24.98 | 25.05 |

| Sulfur (S) | 14.30 | 14.21 |

The data presented in such a table would serve as compelling evidence for the successful synthesis of 2-Propanone, (purin-6-ylthio)-. The close correlation between the calculated and found percentages for carbon, hydrogen, nitrogen, and sulfur would confirm that the elemental composition of the synthesized molecule aligns with its theoretical formula, C₈H₈N₄OS. This analytical step is indispensable for the unambiguous characterization of new chemical entities.

Applications of 2 Propanone, Purin 6 Ylthio As a Research Tool and Chemical Probe

Development of Labeled Probes for Biological Visualization and Detection

The functional groups within 2-Propanone, (purin-6-ylthio)- make it an attractive, albeit not yet widely reported, scaffold for the development of labeled chemical probes. Such probes are indispensable for visualizing and detecting biological molecules and processes within the complex environment of living cells.

Fluorescent probes are powerful tools for real-time, non-invasive imaging of cellular events and biomolecules. nih.gov While specific fluorescent probes derived directly from 2-Propanone, (purin-6-ylthio)- are not extensively documented in the literature, its structure is amenable to modification for such purposes. A fluorescent probe can be conceptually designed by chemically attaching a fluorophore to the purine (B94841) scaffold. The ketone group on the propanone side chain or the purine ring itself could serve as attachment points for a fluorescent dye.

The resulting probe could potentially be used to study enzymes that metabolize purines or to visualize specific cellular compartments, depending on the properties of the parent molecule and the attached fluorophore. mdpi.com The choice of fluorophore would be critical, with considerations for properties like quantum yield, Stokes shift, photostability, and cell permeability to ensure effective cellular imaging. mdpi.comrsc.org

Table 1: Conceptual Design of a Fluorescent Probe from 2-Propanone, (purin-6-ylthio)-

| Component | Function | Potential Moieties |

|---|---|---|

| Parent Scaffold | Targeting or recognition element | 2-Propanone, (purin-6-ylthio)- |

| Fluorophore | Signal generation for imaging | Fluorescein, Rhodamine, BODIPY, Cyanine dyes |

| Linker | Connects scaffold and fluorophore | Alkyl chain, Polyethylene glycol (PEG) |

| Reactive Handle | Site for chemical conjugation | Ketone, Thioether, Purine N-atoms |

Biotinylated probes are essential tools in chemical proteomics for identifying the protein targets of a small molecule. biorxiv.org This technique, known as affinity capture or affinity purification, relies on the high-affinity interaction between biotin (B1667282) and streptavidin (or avidin). biorxiv.orgnih.gov A biotinylated version of 2-Propanone, (purin-6-ylthio)- could be synthesized by attaching a biotin molecule, typically via a flexible linker to minimize steric hindrance.

Once introduced into a cell lysate, this probe would bind to its protein targets. The entire protein-probe complex could then be "pulled down" from the lysate using streptavidin-coated beads. biorxiv.org After washing away non-specifically bound proteins, the captured target proteins can be identified using mass spectrometry. This approach is invaluable for elucidating a compound's mechanism of action.

Table 2: Components of a Biotinylated Probe for Affinity Capture

| Component | Role in Proteomics | Example |

|---|---|---|

| Bait Molecule | Binds to target protein(s) | 2-Propanone, (purin-6-ylthio)- |

| Linker Arm | Provides spatial separation | PEG, alkyl chains |

| Affinity Tag | Enables capture and purification | Biotin |

| Capture Resin | Binds the affinity tag | Streptavidin- or Avidin-coated beads |

Utility in Target Identification and Validation Studies

Identifying the specific molecular target of a bioactive compound is a critical step in drug discovery and chemical biology research. wjbphs.comscienceopen.com Chemical probes derived from 2-Propanone, (purin-6-ylthio)- could be instrumental in such target identification and validation efforts.

Following a phenotypic screen where the parent compound shows interesting biological activity, a biotinylated or otherwise tagged version could be used to isolate its binding partners from cells or tissues. nuvisan.com The identification of these partners provides direct evidence of the compound's molecular target(s). nih.gov Subsequently, target validation experiments would be necessary to confirm that interaction with the identified target is responsible for the observed biological effect. scienceopen.comnih.gov This can involve techniques like genetic knockdown (e.g., RNAi or CRISPR) of the proposed target to see if it replicates the compound's effect.

Contributions to the Chemical Biology Toolbox and Methodological Advancement

The development of novel chemical probes expands the "chemical biology toolbox," providing researchers with new reagents to study biological systems. nih.govbiorxiv.org Probes based on the 2-Propanone, (purin-6-ylthio)- scaffold could contribute to this toolbox by enabling the study of purine-binding proteins or related enzymes. If the compound interacts with a specific protein class, such as kinases or transferases, its derivatives could be used to profile the activity of these enzymes in various cellular contexts.

Furthermore, the unique chemical properties of this scaffold might lead to methodological advancements. For instance, if the thioether linkage or the ketone moiety could be engineered to participate in a bioorthogonal "click" reaction, it would allow for in-situ labeling and visualization of target engagement in living cells, a cutting-edge technique in chemical biology.

Role as a Synthetic Intermediate or Scaffold for Novel Chemical Entities

Perhaps the most immediate and established application of 2-Propanone, (purin-6-ylthio)- is its role as a versatile synthetic intermediate. The 6-position of the purine ring is a common site for modification in the development of therapeutic agents, particularly in cancer and immunology. wikipedia.org The (acetylmethyl)thio group at this position can function as an effective leaving group in nucleophilic aromatic substitution reactions.

This allows for the straightforward introduction of a wide variety of substituents at the C6 position by reacting 2-Propanone, (purin-6-ylthio)- with different nucleophiles (e.g., amines, alcohols, thiols). This strategy enables the rapid synthesis of a library of novel purine derivatives, which can then be screened for biological activity. The purine core itself is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to numerous biological targets. The ketone functionality also provides an additional site for chemical elaboration, further increasing the diversity of potential products. chemicalbook.com

Table 3: Potential Synthetic Transformations of 2-Propanone, (purin-6-ylthio)-

| Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|

| Nucleophilic Aromatic Substitution | Amines (R-NH₂) | 6-amino-purine (adenine derivative) |

| Nucleophilic Aromatic Substitution | Alcohols (R-OH) | 6-alkoxy-purine |

| Ketone Reduction | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol |

| Ketone Reductive Amination | Amine (R-NH₂), NaBH₃CN | Secondary amine |

Future Research Directions and Emerging Paradigms in 2 Propanone, Purin 6 Ylthio Research

Integration of Advanced Automation and High-Throughput Methodologies in Synthesis and Screening

Future research will increasingly rely on the integration of advanced automation and high-throughput screening (HTS) to accelerate the synthesis and biological evaluation of 2-Propanone, (purin-6-ylthio)- analogs. Automated synthesis platforms, including parallel and combinatorial techniques, enable the rapid generation of large libraries of related compounds. nih.govgoogle.com This allows for a systematic exploration of the chemical space around the core molecule to establish robust structure-activity relationships (SAR).

High-throughput screening methodologies are essential for processing these large compound libraries efficiently. youtube.com The development of pathway-based HTS assays, which can simultaneously assess the effect of a compound on multiple targets within a biological pathway, offers a significant advantage over single-target assays. nih.gov For instance, an assay targeting the purine (B94841) salvage pathway could rapidly identify derivatives of 2-Propanone, (purin-6-ylthio)- with specific inhibitory activity. nih.gov These technologies, which can screen tens of thousands of compounds weekly, are crucial for identifying initial "hits" that can be developed into more potent and selective lead candidates. eurofinsdiscovery.com

Table 1: Advanced Methodologies in Synthesis and Screening

| Methodology | Application in 2-Propanone, (purin-6-ylthio)- Research | Key Advantages |

|---|---|---|

| Automated Parallel Synthesis | Rapid generation of a library of derivatives with modifications at various positions of the purine ring or the propanone moiety. google.com | Increased speed of synthesis; systematic exploration of SAR. |

| High-Throughput Screening (HTS) | Primary screening of compound libraries against specific biological targets or cellular phenotypes. eurofinsdiscovery.combellbrooklabs.com | Massively parallel testing; rapid identification of active compounds. |

| Fragment-Based Screening | Identifying small molecular fragments that bind to a biological target, which can then be grown or combined to create more potent ligands based on the 2-Propanone, (purin-6-ylthio)- scaffold. nih.gov | Higher hit rates; efficient exploration of binding sites. |

| Pathway-Targeting HTS | Screening for effects on entire biological pathways (e.g., purine metabolism) rather than single enzymes. nih.gov | Provides a more holistic view of the compound's biological effects; reduces the chances of missing off-target effects. |

Exploration of Novel Biological Interactions and Target Spaces

The purine scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a multitude of biological targets. nih.govresearchgate.net While initial research may focus on known targets of purine analogs, a significant future direction lies in the unbiased exploration of novel biological interactions and target spaces for 2-Propanone, (purin-6-ylthio)-.

Purine derivatives have demonstrated a wide range of biological activities, acting as inhibitors or modulators of key protein families such as kinases, phosphodiesterases, and G-protein coupled receptors (GPCRs). researchgate.net Recent studies have identified purine-based compounds as dual inhibitors of targets like Janus kinase 2 (JAK2) and the bromodomain-containing protein 4 (BRD4), suggesting potential applications in myeloproliferative neoplasms and inflammatory diseases. nih.gov Furthermore, the essential role of purines in the metabolism of pathogens makes enzymes in these pathways attractive targets. nih.govmdpi.com Future screening campaigns for 2-Propanone, (purin-6-ylthio)- should therefore encompass a diverse range of target classes to uncover potentially groundbreaking therapeutic applications. rsc.org

Table 2: Potential Novel Target Classes for Purine Derivatives

| Target Class | Rationale for Exploration | Potential Therapeutic Areas |

|---|---|---|

| Kinases | Many purine analogs are ATP-competitive kinase inhibitors. researchgate.net | Oncology, Inflammation, Immunology |

| Bromodomains | Recent discoveries show purine derivatives can act as inhibitors (e.g., BRD4). nih.gov | Oncology, Inflammation |

| Metabolic Enzymes | Purine metabolism is crucial for cell growth and proliferation. mdpi.com | Oncology, Infectious Diseases nih.gov |

| G-Protein Coupled Receptors (GPCRs) | Adenosine receptors are a well-known class of purinergic GPCRs. researchgate.net | Neurology, Cardiology, Inflammation |

| Viral Enzymes | Many antiviral drugs are purine nucleoside analogs that target viral polymerases. researchgate.net | Virology |

Application of Artificial Intelligence and Machine Learning in Compound Design and Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of compounds like 2-Propanone, (purin-6-ylthio)-. ewadirect.com These computational tools can build predictive models based on existing chemical and biological data, significantly accelerating the design-make-test-analyze cycle. cadence.commdpi.com

Machine learning algorithms, such as neural networks and support vector machines, can be trained on datasets of known purine derivatives and their activities to predict the biological effects of novel, untested analogs. mdpi.com These models can forecast a compound's efficacy, toxicity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) before it is synthesized, allowing researchers to prioritize the most promising candidates. cadence.com This in silico approach reduces the time and cost associated with laboratory experiments and can uncover complex, non-linear relationships between chemical structure and biological function that are not apparent through traditional analysis. ewadirect.com

Table 3: Applications of AI/ML in Drug Discovery

| AI/ML Technique | Application in 2-Propanone, (purin-6-ylthio)- Research | Expected Outcome |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Predict the biological activity of novel analogs based on their physicochemical properties. | Prioritization of synthetic targets; rational compound design. |

| De Novo Drug Design | Generative models can design entirely new molecules based on the purine scaffold with desired properties. | Discovery of novel, potent, and selective chemical matter. |

| ADME/Toxicity Prediction | Models trained on large datasets predict pharmacokinetic and toxicity profiles. cadence.com | Early identification of compounds with poor drug-like properties; reduced attrition rates in later stages. |

| Target Prediction & Repurposing | Algorithms can predict potential new biological targets for 2-Propanone, (purin-6-ylthio)- based on its structural features. | Identification of new therapeutic indications. |

Development of Next-Generation Chemical Probes with Enhanced Specificity and in situ Modulatory Capabilities

A burgeoning area of research is the development of chemical probes to study biological processes in their native environment. Future work could focus on modifying 2-Propanone, (purin-6-ylthio)- to create next-generation probes with high specificity and the ability to modulate target function in situ.

By incorporating environmentally sensitive fluorophores, derivatives of 2-Propanone, (purin-6-ylthio)- can be transformed into fluorescent probes. nih.gov These probes can be used to visualize the localization and dynamics of their biological targets within living cells in real-time, providing invaluable insights into cellular function. nih.gov The design of such probes requires careful consideration of how modifications affect lipophilicity and cellular uptake. nih.gov

Beyond visualization, the next frontier is the development of probes with modulatory capabilities. This could involve creating photo-switchable or chemically-inducible analogs that allow for the precise spatial and temporal control of a target's activity. Such tools would enable researchers to dissect complex biological pathways with unprecedented precision, moving from mere observation to active perturbation and analysis.

Table 4: Features of Next-Generation Chemical Probes

| Feature | Description | Application Example |

|---|---|---|

| High Specificity | The probe binds selectively to its intended target with minimal off-target interactions. | A probe based on 2-Propanone, (purin-6-ylthio)- that selectively binds to a specific kinase to study its role in cell signaling. |

| Fluorescence Reporting | The probe contains a fluorophore whose signal changes upon binding to the target or in response to the local microenvironment. nih.gov | Visualizing the distribution of the target protein within different cellular compartments. |

| Cell Permeability | The probe can efficiently cross the cell membrane to reach its intracellular target. nih.gov | Real-time imaging in living cells. |

| In situ Modulation | The probe's activity or its effect on the target can be controlled by an external stimulus (e.g., light, small molecule). | Using light to activate an inhibitory version of the probe at a specific time point to study the immediate consequences of target inhibition. |

| Biocompatibility | The probe is non-toxic to cells at the concentrations required for imaging or modulation. | Long-term tracking of a biological process without inducing cellular stress. |

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.